molecular formula C7H15ClN2OS B13614193 (2R)-2-amino-1-(thiomorpholin-4-yl)propan-1-one hydrochloride

(2R)-2-amino-1-(thiomorpholin-4-yl)propan-1-one hydrochloride

Cat. No.: B13614193
M. Wt: 210.73 g/mol
InChI Key: IXTWDQIRKQOTPQ-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-1-(thiomorpholin-4-yl)propan-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a thiomorpholine ring, and a propanone moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-1-(thiomorpholin-4-yl)propan-1-one hydrochloride typically involves the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of 1,4-thiazine with appropriate reagents under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced via reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

    Formation of the Propanone Moiety: The propanone moiety is introduced through a series of reactions involving the appropriate precursors and reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-1-(thiomorpholin-4-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Amines: From nucleophilic substitution reactions.

Scientific Research Applications

(2R)-2-amino-1-(thiomorpholin-4-yl)propan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-1-(thiomorpholin-4-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting or modulating their activity.

    Interact with Receptors: Affecting signal transduction pathways.

    Modulate Gene Expression: Influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-1-(thiomorpholin-4-yl)propan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility in water as a hydrochloride salt also enhances its applicability in various research and industrial settings.

Properties

Molecular Formula

C7H15ClN2OS

Molecular Weight

210.73 g/mol

IUPAC Name

(2R)-2-amino-1-thiomorpholin-4-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C7H14N2OS.ClH/c1-6(8)7(10)9-2-4-11-5-3-9;/h6H,2-5,8H2,1H3;1H/t6-;/m1./s1

InChI Key

IXTWDQIRKQOTPQ-FYZOBXCZSA-N

Isomeric SMILES

C[C@H](C(=O)N1CCSCC1)N.Cl

Canonical SMILES

CC(C(=O)N1CCSCC1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.